1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one
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Overview
Description
1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one is an organic compound with the molecular formula C17H18O2 It is characterized by a benzyloxy group attached to a dimethylphenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one typically involves the reaction of 3,5-dimethylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The resulting benzyloxy derivative is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The compound’s anti-inflammatory effects could be due to the modulation of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]ethanone
- 3,5-Dibenzyloxyacetophenone
- 1-[2-(Benzyloxy)phenyl]ethan-1-one
Uniqueness
1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
628291-34-9 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(3,5-dimethyl-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O2/c1-12-9-13(2)17(16(10-12)14(3)18)19-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI Key |
STPHHRQDJITCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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